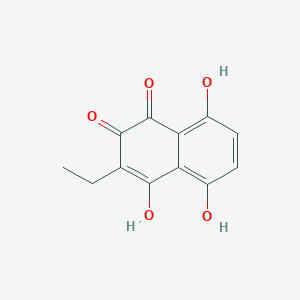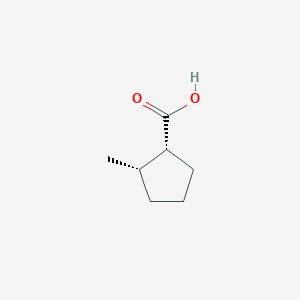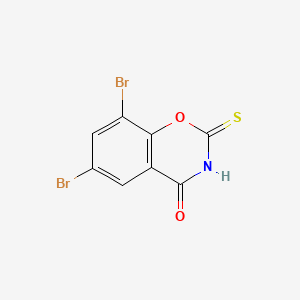![molecular formula C14H24O2 B14711072 Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate CAS No. 22833-73-4](/img/structure/B14711072.png)
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of ethyl and propanoate groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate typically involves the esterification of 3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propanoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Shares the bicyclic structure but lacks the ethyl and propanoate groups.
Ethyl 2-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)acetate: Similar ester but with an acetate group instead of propanoate.
Uniqueness
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its rigid bicyclic structure also contributes to its stability and specificity in binding interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
22833-73-4 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
ethyl 3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoate |
InChI |
InChI=1S/C14H24O2/c1-4-16-13(15)8-7-12-10-5-6-11(9-10)14(12,2)3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
JAHDGENQAYQJFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


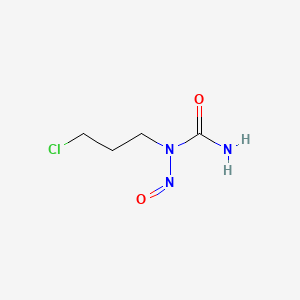
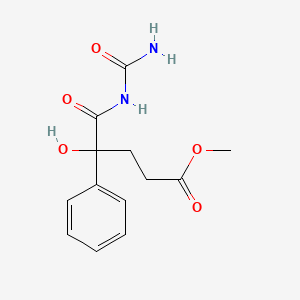


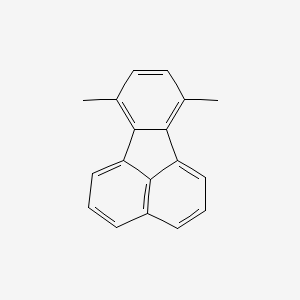

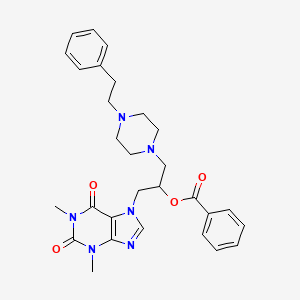
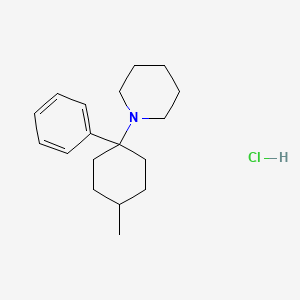
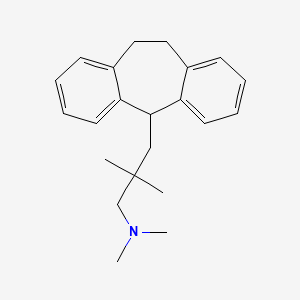
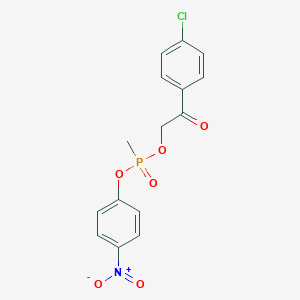
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
